N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule characterized by a benzodioxin core fused to a 1,3,4-oxadiazole ring and a sulfamoyl-substituted benzamide moiety. Its molecular formula is C23H24N4O6S, with an average molecular weight of 484.527 g/mol and a ChemSpider ID of 3277998 . Its synthesis likely involves coupling reactions between oxadiazole intermediates and sulfamoyl benzamide derivatives, akin to methods described for related compounds .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-28(18-5-3-2-4-6-18)35(30,31)19-10-7-16(8-11-19)22(29)25-24-27-26-23(34-24)17-9-12-20-21(15-17)33-14-13-32-20/h2-12,15H,13-14H2,1H3,(H,25,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYSAEGPTGHWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potentials, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that compounds containing the oxadiazole unit exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- A549 (lung cancer)
In a study, certain oxadiazole derivatives demonstrated higher cytotoxicity than doxorubicin with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and other cancer cell lines .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have confirmed that these compounds act in a dose-dependent manner to trigger apoptotic pathways .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A specific study highlighted that certain synthesized compounds exhibited over 90% inhibition against Mycobacterium tuberculosis, including strains resistant to isoniazid . This suggests potential applications in treating resistant bacterial infections.
Table of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 - 2.78 µM | |
| Antimicrobial | Mycobacterium tuberculosis | >90% inhibition | |
| Cytotoxicity | U-937 | Higher than doxorubicin |
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, several oxadiazole derivatives were synthesized and tested for their anticancer properties. Notably, one compound exhibited an IC50 value comparable to Tamoxifen against MCF-7 cells, indicating its potential as an alternative therapeutic agent .
Case Study 2: Antimicrobial Resistance
Another research effort focused on the synthesis of oxadiazole derivatives aimed at combating multidrug-resistant tuberculosis. The study revealed that specific modifications in the chemical structure could enhance antimicrobial activity significantly .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Motifs
The target compound shares key structural features with several analogs:
- Benzodioxin-Oxadiazole Hybrids: Similar to compounds in (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides), the benzodioxin and oxadiazole rings are conserved.
- Heterocyclic Variations : describes a thiadiazole-containing analog (2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-benzodioxin acetamide). Replacing oxadiazole’s oxygen with sulfur in thiadiazole alters electronic properties and may influence binding kinetics .
Functional Group Analysis
Physicochemical and ADMET Considerations
- Metabolic Stability : The benzodioxin core is prone to oxidative metabolism, but the oxadiazole ring may confer resistance to enzymatic degradation, as observed in related molecules .
Preparation Methods
Preparation of 2,3-dihydro-1,4-benzodioxin-6-yl Precursor
The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is typically prepared from appropriately substituted catechol derivatives. The synthesis generally begins with 1,4-benzodioxane-6-amine, which serves as a key starting material for the benzodioxin component. This approach is illustrated in reaction processes found in similar compounds, where 1,4-benzodioxane-6-amine (1) is used as a starting material for further functionalization.
Step 1: Preparation of 1,4-benzodioxane-6-amine
- Starting with catechol, react with 1,2-dibromoethane in the presence of a base
- Nitration of the resulting 1,4-benzodioxane at the 6-position
- Reduction of the nitro group to obtain 1,4-benzodioxane-6-amine
Synthesis of 1,3,4-Oxadiazole-2-yl Core
The 1,3,4-oxadiazole ring represents a critical structural element in the target compound. Multiple synthetic routes exist for preparing this heterocycle, with the most common approach involving the cyclization of acylhydrazides derived from carboxylic acids.
For the synthesis of 5-substituted-1,3,4-oxadiazoles, several methods have been documented:
- Cyclodehydration of diacylhydrazines using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide.
- Reaction of hydrazides with orthoesters, as exemplified in the preparation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine:
To a solution of isonicotinic acid hydrazide (182.3 mmol) in triethyl orthoacetate (135 mL), the mixture was refluxed for 24 hours. Excess triethyl orthoacetate was distilled under reduced pressure, and the residue was washed with cold ethanol. The product was recrystallized from ethanol, yielding the oxadiazole as brown crystals with 81.7% yield.
- Alternative approaches involve the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization:
The addition of carbon disulfide (0.02 mole) dropwise to a clear solution of potassium hydroxide (0.02 mol) in water (10 ml) and hydrazide (0.02 mol) in ethanol (15 ml) with stirring and cooling in ice. The reaction mixture was refluxed on a water bath until the evolution of hydrogen sulfide gas ceased (8-10 h).
Preparation of 4-[methyl(phenyl)sulfamoyl]benzoic Acid
The synthesis of the 4-[methyl(phenyl)sulfamoyl]benzoic acid component typically involves the preparation of a sulfamoyl benzene derivative followed by carboxylation. Based on similar compounds, this can be achieved through:
In a 250 mL round bottom flask, benzoic acid (0.1mol) was added in small portions to cooled chlorosulfonic acid (0.6 mol). The resulting mixture was heated at 95°C for 12 h. After completion, the reaction mixture was poured into ice, and the precipitated 5-(chlorosulphonyl)-benzoic acid was collected through vacuum filtration.
- Reaction of the chlorosulfonyl intermediate with N-methylaniline to form the N-methyl-N-phenylsulfamoyl group:
The reaction of chlorosulphonyl-benzoic acid (3.0 mmol) with N-methylaniline (3.0 mmol) was carried out in water (15 mL) as solvent. After completion, conc. HCl was added to adjust the pH to 3, and the product was extracted with ethyl acetate.
Coupling Strategies for Final Assembly
Formation of the Oxadiazole with Benzodioxin Substituent
For the preparation of the 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl component, the following approach can be employed:
- Convert 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to its corresponding hydrazide
- React the hydrazide with an appropriate orthoester or through other cyclization methods to form the oxadiazole
This approach is supported by the synthesis of similar oxadiazole derivatives as seen in the preparation of various 5-substituted-2-mercapto-1,3,4-oxadiazoles.
Amide Bond Formation
The final coupling to form the amide bond between the oxadiazole component and the sulfamoyl benzoic acid can be achieved through standard amide coupling methods:
- Conversion of 4-[methyl(phenyl)sulfamoyl]benzoic acid to an activated form (acid chloride or using coupling agents)
- Reaction with the amino group of the oxadiazole component
Based on similar coupling reactions, this can be accomplished using:
STEP 1: Acid chloride formation
A mixture of thionyl chloride (0.3 mol) and 4-[methyl(phenyl)sulfamoyl]benzoic acid (0.25 mol) was refluxed for 2 h. The excess thionyl chloride was removed by distillation.
STEP 2: Amide coupling
The reaction mixture of the acid chloride (0.01 mol) and 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine (0.01 mol) in suitable solvent was refluxed for appropriate time. After completion, it was poured into ice-cold water, and the resultant precipitate was filtered, desiccated, and recrystallized using ethanol.
Alternatively, carbodiimide-based coupling agents such as EDC/DMAP can be used:
5-[methyl(phenyl)sulfamoyl]benzoic acid (0.5 mmol) was dissolved in a mixture of DCM (3.3 mL) and DMF (0.33 mL) in a round bottom flask. DMAP (0.1 mmol), the corresponding oxadiazole amine (0.5 mmol), and EDC.HCl (0.75 mmol) were added to the reaction mixture and stirred overnight at room temperature.
Complete Synthetic Route Table
The following table outlines a proposed complete synthetic route for this compound:
Alternative Synthetic Approaches
One-Pot Synthesis of Sulfamoyl Benzamide Components
An alternative approach involves a one-pot synthesis for the preparation of the benzene sulfonamide carboxamide component:
To a round bottom flask was added chlorosulphonic acid (12 mmol) and the temperature was lowered with an ice bath. Benzoic acid (2 mmol) was added in portions. The resulting mixture was heated at 95°C for 12 h. The mixture was cooled to 0°C, and THF (2 mL) and DMF (0.2 mL) were added as solvents, followed by triethylamine (8 mmol), DMAP (0.4 mmol), and the corresponding amine (8 mmol). The reaction mixture was stirred at room temperature for 12 h.
This approach could potentially be adapted to prepare the 4-[methyl(phenyl)sulfamoyl]benzamide portion of the target compound in fewer steps.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents an efficient alternative for the preparation of oxadiazole derivatives:
The synthesis of oxadiazole with an imidazole moiety was achieved through a microwave-assisted method in the absence of solvents.
This approach could potentially be applied to the synthesis of the 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl component, offering advantages such as shorter reaction times and potentially higher yields.
Optimization Parameters for Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Key parameters to consider include:
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | 60-100°C for cyclization | Higher temperatures may increase reaction rates but can lead to side reactions | Moderate temperatures generally provide better purity |
| Solvent | DMF, THF, DCM for coupling | Polar aprotic solvents generally provide better yields | Clean solvents essential for high purity |
| Reaction Time | 5-24 hours depending on step | Longer times may increase yields to a point | Excessive times may lead to decomposition |
| Catalyst/Base | DMAP, Et₃N, K₂CO₃ | Proper choice critical for efficient reactions | Affects side reaction profiles |
| Reagent Ratios | Typically 1:1 to 1:1.5 | Excess of certain reagents can improve conversion | May affect purification difficulty |
Analytical Characterization
The successful synthesis of this compound should be confirmed through various analytical techniques:
Spectroscopic Characterization
For similar compounds, the following spectroscopic data have been reported:
¹H NMR: Would show characteristic signals for the aromatic protons of the benzodioxin (6.7-7.2 ppm), sulfamoyl benzene (7.5-8.0 ppm), and N-methyl group (typically around 3.0-3.5 ppm).
¹³C NMR: Would display signals for the oxadiazole carbons (typically 160-170 ppm), carbonyl carbon (around 165 ppm), and the characteristic peaks for the benzodioxin and aromatic carbons.
IR spectroscopy: Should show characteristic peaks for the amide C=O stretch (1640-1690 cm⁻¹), C=N (1580-1620 cm⁻¹), and sulfonamide S=O stretches (1140-1180 and 1310-1350 cm⁻¹).
Mass spectrometry: Should provide the correct molecular weight and fragmentation pattern consistent with the structure.
Industrial Scale Considerations
When scaling up the synthesis of this compound, several factors must be considered:
Safety concerns: Chlorosulfonic acid, thionyl chloride, and other reagents pose significant safety hazards on larger scales.
Environmental impact: Greener alternatives to traditional solvents and reagents should be explored.
Cost-effectiveness: Optimization of reagent quantities and recovery of solvents become critical factors.
Equipment selection: Proper reaction vessels, heating/cooling systems, and agitation methods must be chosen for each step.
Process control: Careful monitoring of each reaction step to ensure consistent quality.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves cyclization of hydrazides with carboxylic acids to form the 1,3,4-oxadiazole core, followed by coupling reactions to introduce the sulfamoyl and benzamide groups. Critical parameters include solvent choice (e.g., pyridine for acylation), temperature (60–80°C for cyclization), and purification via chromatography or recrystallization to achieve >95% purity. Yields can vary (24–60%) depending on substituent reactivity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) is used to confirm the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and sulfamoyl group (δ 3.2–3.5 ppm for methyl groups). High-resolution mass spectrometry (HRMS) and HPLC validate molecular weight and purity. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Q. What functional groups contribute to its biological activity?
The oxadiazole ring enhances metabolic stability, while the sulfamoyl group facilitates hydrogen bonding with target proteins. The benzodioxin moiety may improve membrane permeability, and the benzamide backbone is critical for binding affinity .
Q. How is the compound typically stored to ensure stability?
Store at −20°C in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (e.g., argon) to prevent hydrolysis of the sulfamoyl or oxadiazole groups. Purity should be verified via HPLC before use in assays .
Q. What are common impurities observed during synthesis, and how are they resolved?
Unreacted hydrazides or acyl chlorides are common. Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC effectively removes these. Residual solvents (e.g., pyridine) are minimized via vacuum drying .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
Optimize stoichiometry (1.2:1 acyl chloride to oxadiazole intermediate) and use coupling agents like EDCI to enhance sulfonamide bond formation. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and improves yields by 15–20% .
Q. What computational strategies predict binding affinity with biological targets?
Molecular docking (e.g., Glide XP) incorporates hydrophobic enclosure scoring for the benzodioxin group and hydrogen-bond networks with the sulfamoyl moiety. Water desolvation penalties are calculated to refine binding poses .
Q. How does structural modification (e.g., halogenation) alter bioactivity?
Bromine substitution at the benzamide para position (as in compound 26 ) increases antibacterial potency (MIC: 2 µg/mL vs. 8 µg/mL for parent compound). However, electron-withdrawing groups reduce solubility, requiring formulation adjustments .
Q. What experimental controls address contradictory bioactivity data across cell lines?
Use isogenic cell lines to isolate genetic variables. Include a positive control (e.g., D4476 for Treg inhibition) and validate target engagement via Western blot or thermal shift assays. Replicate dose-response curves in ≥3 independent experiments .
Q. How can SAR studies balance potency and toxicity?
Replace the methyl group on the sulfamoyl moiety with a morpholine ring (as in ’s analog) to reduce hepatotoxicity (IC50: >100 µM vs. 25 µM for the parent). Pair this with in vivo PK/PD modeling to assess bioavailability adjustments .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Re-synthesize batches with divergent results to rule out impurity effects .
- Experimental Design : Follow CRDC guidelines (e.g., subclass RDF2050108) for process control in chemical engineering, ensuring reproducibility across scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
